molecular formula C10H13ClN2O2 B1609694 N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide CAS No. 215649-70-0

N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide

Cat. No. B1609694
M. Wt: 228.67 g/mol
InChI Key: HNEPASVOLLNGJD-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide, also known as Etifoxine, is a synthetic compound that belongs to the class of anxiolytics. It was first synthesized in the 1960s by a French pharmaceutical company, Biocodex. Etifoxine has been used as a treatment for anxiety disorders in Europe for over 40 years, and it is currently being investigated for its potential therapeutic effects in other conditions.

Scientific Research Applications

Potential Pesticides N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide derivatives, closely related to N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide, have been characterized as potential pesticides. New diffraction data including experimental and calculated peak positions, relative peak intensities, and unit-cell parameters are reported, highlighting their relevance in pesticide development (Olszewska, Tarasiuk, & Pikus, 2009).

Antimalarial Drug Synthesis A study on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has been reported. This synthesis, using Novozym 435 as the catalyst, is significant for the production of antimalarial drugs (Magadum & Yadav, 2018).

Synthesis of 4-Chloro-2-hydroxyacetophenone The synthesis of 4-Chloro-2-hydroxyacetophenone from 3-aminophenol, a process involving acetylation, methylation, and Fries rearrangement to produce N-(4-acetyl-3-hydroxyphenyl)acetamide, demonstrates the compound's utility in organic synthesis processes (Da-wei, 2011).

Structural Analysis in Crystallography A study focusing on the structure of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, structurally similar to N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide, reveals their 'V' shaped molecular structure. This study contributes to our understanding of the structural properties of similar compounds in crystallography (Boechat et al., 2011).

Anticancer Drug Synthesis The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, structurally related to N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide, has shown potential as an anticancer drug. The in silico modeling targeting the VEGFr receptor supports its anticancer activity, demonstrating the compound's significance in medicinal chemistry (Sharma et al., 2018).

Green Synthesis in Dye Production The use of N-(3-Amino-4-methoxyphenyl)acetamide, a compound related to N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide, in the green synthesis of azo disperse dyes is a significant application. The use of a novel Pd/C catalyst has improved the synthesis process, underscoring the compound's role in environmentally friendly chemical processes (Qun-feng, 2008).

Spectroscopic and Molecular Docking Studies Spectroscopic and quantum mechanical studies, along with molecular docking analysis, have been conducted on bioactive benzothiazolinone acetamide analogs. These studies, applicable to compounds similar to N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide, reveal insights into their potential as photosensitizers in dye-sensitized solar cells and their non-linear optical activity (Mary et al., 2020).

Synthesis of Insecticidal Agents A study focusing on the synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, related to N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide, has shown their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This highlights the compound's importance in the development of agricultural insecticides (Rashid et al., 2021).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-hydroxyethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c11-8-2-1-3-9(6-8)13-10(15)7-12-4-5-14/h1-3,6,12,14H,4-5,7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEPASVOLLNGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430796
Record name N-(3-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide

CAS RN

215649-70-0
Record name N-(3-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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